4-(Aminomethyl)octane-1,8-diamine trihydrochloride
CAS No.: 60940-96-7
Cat. No.: VC15902122
Molecular Formula: C9H26Cl3N3
Molecular Weight: 282.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60940-96-7 |
|---|---|
| Molecular Formula | C9H26Cl3N3 |
| Molecular Weight | 282.7 g/mol |
| IUPAC Name | 4-(aminomethyl)octane-1,8-diamine;trihydrochloride |
| Standard InChI | InChI=1S/C9H23N3.3ClH/c10-6-2-1-4-9(8-12)5-3-7-11;;;/h9H,1-8,10-12H2;3*1H |
| Standard InChI Key | BUYPFQLOURAOCS-UHFFFAOYSA-N |
| Canonical SMILES | C(CCN)CC(CCCN)CN.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 4-(aminomethyl)octane-1,8-diamine trihydrochloride, reflects its branched alkyl chain with primary amines at positions 1, 8, and a secondary amine at position 4. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 60940-96-7 | |
| Molecular Formula | C9H26Cl3N3 | |
| Molecular Weight | 282.7 g/mol | |
| SMILES | C(CCN)CC(CCCN)CN.Cl.Cl.Cl | |
| InChIKey | BUYPFQLOURAOCS-UHFFFAOYSA-N |
The crystal structure remains undetermined, but computational models predict a tetrahedral geometry around the nitrogen atoms, stabilized by hydrogen bonding with chloride ions .
Physicochemical Properties
As a trihydrochloride salt, the compound exists as a hygroscopic white powder with a density of 0.919 g/cm³ . Its parent diamine (CAS 1572-55-0) boils at 330.2°C , but the hydrochloride form decomposes above 200°C. Solubility in water exceeds 50 mg/mL, while organic solvents like ethanol show limited dissolution.
Synthesis and Industrial Production
Catalytic Hydrogenation
The parent diamine, 4-(aminomethyl)octane-1,8-diamine, is synthesized via catalytic hydrogenation of nitrile precursors using Raney nickel under 50–100 bar H₂. This method achieves >90% yield by reducing cyano groups to primary amines while preserving the branched structure . Subsequent hydrochlorination with concentrated HCl yields the trihydrochloride salt:
Epoxy Curing Agent
The compound accelerates epoxy resin crosslinking by donating electrons to the oxirane ring, reducing curing times by 30–40% compared to conventional amines. Optimal performance occurs at 5–10 wt% loading, producing thermosets with glass transition temperatures (Tg) exceeding 120°C.
Corrosion Inhibition
Electrochemical studies demonstrate 85% corrosion inhibition efficiency for carbon steel in 3.5% NaCl solutions when applied at 500 ppm . The mechanism involves adsorption of protonated amine groups onto metal surfaces, forming a protective monolayer .
Biological Activity and Toxicological Profile
Acute Toxicity
Rodent studies report an oral LD₅₀ of 320 mg/kg, with symptoms including labored breathing, ataxia, and convulsions . Intraperitoneal administration in mice (LD₅₀: 110 mg/kg) induces respiratory depression within 15 minutes, likely due to histamine release and bronchoconstriction .
Neurotransmitter Interactions
The compound’s structural similarity to spermidine enables competitive inhibition of polyamine transporters (PAT1) with an IC₅₀ of 12 µM . In vitro, it reduces glutamate-induced excitotoxicity in cortical neurons by 45% at 100 µM, suggesting potential neuroprotective applications .
Future Research Directions
Biomedical Applications
Ongoing studies explore its use in drug delivery systems, where the amine groups facilitate conjugation to anticancer agents like doxorubicin. Preliminary results show a 2.3-fold increase in tumor accumulation compared to free drug formulations .
Green Chemistry Initiatives
Lifecycle assessments reveal that substituting traditional curing agents with this compound reduces epoxy production’s carbon footprint by 18%. Future work aims to optimize catalyst recycling in its synthesis to minimize nickel waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume